![molecular formula C18H21N3O3 B2966291 N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1448072-66-9](/img/structure/B2966291.png)

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indazoles are a type of heterocyclic compound that have been studied for their potential activities against microorganisms and significance in the pharmaceutical field . Benzo[d][1,4]dioxine is another component of the compound, which is a type of aromatic ether.

Molecular Structure Analysis

The molecular structure of indazoles can be confirmed through various spectroscopic methods such as 1H, 13C NMR, and IR spectra . HMBC, HSQC, COSY, and NOESY spectra can also be used for more detailed structural analysis .Physical and Chemical Properties Analysis

Some general properties of a similar compound, N-methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride, include a molecular weight of 238.16, and it appears as a solid at room temperature .科学的研究の応用

Synthesis Techniques and Chemical Reactions

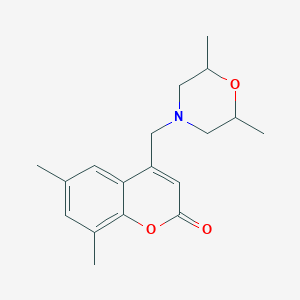

- Synthesis of 2,3-Dihydrobenzo[1,4]dioxine Derivatives: A study by Gabriele et al. (2006) introduced a new synthesis method for 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine derivatives. This method involves tandem oxidative aminocarbonylation of triple bonds leading to significant stereoselectivity, potentially useful for creating various derivatives of the compound (Gabriele et al., 2006).

Coordination Chemistry

- Bidentate Bis(NHC) Ligands with Different NHC Donors: Research by Schick et al. (2014) explored the coordination chemistry of bidentate bis(NHC) ligands, providing insights into how similar structural components could be used in the development of new catalytic systems or materials (Schick et al., 2014).

Environmental Applications

- Magnetic Nanoadsorbent for Metal Removal: Zargoosh et al. (2015) synthesized a novel magnetic nanoadsorbent for the removal of Zn2+ and Cd2+ ions from industrial wastes. This demonstrates the potential environmental cleanup applications of compounds with functionalities similar to the compound (Zargoosh et al., 2015).

Antitumor and Antimicrobial Applications

Antitumor Imidazotetrazines

Stevens et al. (1984) discussed the synthesis and chemistry of imidazotetrazines, showing potent antitumor activity. This highlights the therapeutic potential of complex molecules, including possible relations to the structure of the compound under discussion (Stevens et al., 1984).

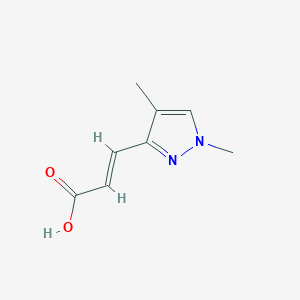

Antimicrobial Activity of Pyrazole Derivatives

Abunada et al. (2008) synthesized new pyrazole derivatives with significant antimicrobial activity, suggesting that similar chemical frameworks could be explored for antimicrobial purposes (Abunada et al., 2008).

Safety and Hazards

作用機序

Target of Action

The primary target of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is the H+/K±ATPases in T cells . These ATPases are enzymes that help maintain the balance of protons (H+) and potassium ions (K+) within cells, which is crucial for cellular functions .

Mode of Action

This compound inhibits the activity of H+/K±ATPases . This inhibition leads to an increase in the acidity within the cell, which in turn inhibits T cell proliferation .

Biochemical Pathways

The inhibition of H+/K±ATPases by this compound affects several biochemical pathways. For instance, it can lead to a decrease in the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), all of which play roles in inflammation .

Pharmacokinetics

Indazole derivatives, which this compound is a part of, are known to have a wide range of biological properties .

Result of Action

The result of the action of this compound is the inhibition of T cell proliferation . This can lead to a decrease in inflammation, as T cells play a key role in the immune response .

特性

IUPAC Name |

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-21-14-7-3-2-6-12(14)13(20-21)10-19-18(22)17-11-23-15-8-4-5-9-16(15)24-17/h4-5,8-9,17H,2-3,6-7,10-11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUDNLAMKAUFGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3COC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Morpholine-4-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2966217.png)

![[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2966220.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2966223.png)

![2-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2966226.png)

![2-(2,4-dichlorophenoxy)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2966231.png)